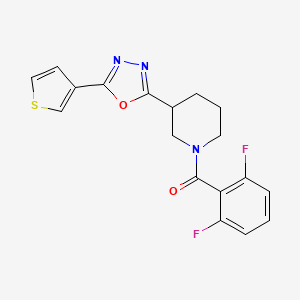

(2,6-Difluorophenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

描述

属性

IUPAC Name |

(2,6-difluorophenyl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2S/c19-13-4-1-5-14(20)15(13)18(24)23-7-2-3-11(9-23)16-21-22-17(25-16)12-6-8-26-10-12/h1,4-6,8,10-11H,2-3,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHTVTDJDJAWNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2,6-Difluorophenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , with CAS number 1797060-39-9 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Molecular Structure

The molecular formula of the compound is with a molecular weight of 375.4 g/mol . The structural components include:

- A difluorophenyl group.

- A piperidine moiety linked to a 1,3,4-oxadiazole ring.

- A thiophene substituent.

Biological Activity Overview

Research indicates that compounds featuring oxadiazole and piperidine structures exhibit a wide range of biological activities, including:

- Antitumor activity

- Antimicrobial properties

- Anti-inflammatory effects

Antitumor Activity

Studies have shown that derivatives containing the oxadiazole moiety can demonstrate significant cytotoxic effects against various cancer cell lines. For instance, one study reported that similar oxadiazole derivatives exhibited IC50 values ranging from 92.4 µM to lower against multiple cancer types including colon and lung cancers .

Pharmacological Studies

- In Vitro Studies :

- Mechanism of Action :

Case Study 1: Anticancer Activity

A series of synthesized compounds similar to this compound were tested for their anticancer properties. One derivative showed promising results with an IC50 value of approximately 50 µM against breast cancer cells .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of oxadiazole derivatives, revealing moderate to strong inhibitory effects against bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests the potential application of the compound in treating bacterial infections .

Data Table: Summary of Biological Activities

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to (2,6-Difluorophenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibit promising anticancer properties. Research has demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells through several mechanisms:

- Caspase Activation : Compounds with oxadiazole rings have been shown to activate caspases, which are crucial for the apoptotic pathway.

- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest in cancer cells, inhibiting their proliferation.

Case Study Example : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines (e.g., MCF-7 and HepG2) using the MTT assay. Results indicated significant cytotoxicity with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity against a range of pathogens. The incorporation of thiophene and fluorine groups is known to enhance antibacterial properties:

- Mechanism of Action : Compounds containing thiophene rings have been reported to disrupt bacterial cell membranes or inhibit protein synthesis.

Research Findings : In vitro studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for these compounds ranged from 32 µg/mL to 47.5 µg/mL against Staphylococcus aureus and Escherichia coli respectively.

Inhibition of Enzymatic Activity

Research has highlighted that the compound may inhibit specific enzymes linked to metabolic disorders:

- 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition : This enzymatic inhibition can potentially treat conditions like metabolic syndrome, type 2 diabetes, and obesity by modulating cortisol metabolism.

CNS Disorders

There is emerging evidence suggesting that this compound could be beneficial in treating central nervous system disorders:

- Neuroprotective Effects : Preclinical studies indicate potential neuroprotective effects against cognitive decline and neurodegenerative diseases such as Alzheimer's disease.

相似化合物的比较

Comparative Analysis with Structural Analogs

Comparison with 1,3,4-Thiadiazole Derivatives

The crystal structure of 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine () shares the 2,6-difluorophenyl motif but replaces the oxadiazole core with a thiadiazole (sulfur instead of oxygen). Thiadiazoles are known for insecticidal and fungicidal activities, as demonstrated by this derivative . Key differences include:

- Bioactivity : Thiadiazoles often exhibit broader-spectrum pesticidal activity, whereas oxadiazoles may favor specific target interactions due to their polarity.

Table 1: Structural and Functional Comparison with Thiadiazole Analogs

Comparison with Pyrazole-Based Agrochemicals

Pyrazole derivatives like fipronil () share the 2,6-dihalo-substituted phenyl group but differ in core structure. Fipronil’s pyrazole ring and trifluoromethyl groups contribute to its potent insecticidal activity via GABA receptor inhibition . Contrasts include:

- Substituent Effects : The thiophene in the target compound may enable π-π stacking with biological targets, unlike fipronil’s sulfinyl groups.

Comparison with Thiophene-Containing Compounds

Compounds such as 7a and 7b () incorporate thiophene but lack the oxadiazole-piperidine framework. These analogs highlight:

- Synthetic Flexibility: The target compound’s piperidine linker allows modular modifications, whereas ’s derivatives are constrained by ester/cyano groups.

- Spectroscopic Characterization : NMR and UV data () for thiophene-containing compounds aid in verifying regiochemistry and conjugation effects in the target molecule .

常见问题

Q. What are the optimal synthetic routes for (2,6-Difluorophenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazide derivatives under reflux with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol .

- Step 2 : Functionalization of the piperidine ring at position 3, followed by coupling with the 2,6-difluorophenyl group using nucleophilic acyl substitution or palladium-catalyzed cross-coupling reactions .

- Critical Parameters : Temperature control (60–80°C for cyclization), solvent choice (e.g., DMF for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve stereochemistry of the piperidine ring and oxadiazole-thiophene linkage .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : Doublets for difluorophenyl protons (δ 6.8–7.2 ppm), piperidine CH₂ groups (δ 1.5–2.5 ppm), and thiophene protons (δ 7.3–7.5 ppm).

- ¹³C NMR : Carbonyl resonance (δ ~165 ppm) and oxadiazole C=N (δ ~155 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. What strategies can address low yield in the final coupling step during synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (THF, toluene) to stabilize intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- By-Product Analysis : Employ LC-MS to identify side products (e.g., dehalogenated derivatives) and adjust stoichiometry.

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity; impurities may antagonize target binding .

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line: HEK293 vs. HeLa; incubation time: 24h vs. 48h).

- Structural Analogues : Test derivatives (e.g., replacing thiophene with furan) to isolate contributions of specific functional groups to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。